N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide
Description
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Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O3S2/c1-2-15-5-3-4-10-26(15)31(28,29)16-8-6-13(7-9-16)20(27)25-21-24-19-17(23)11-14(22)12-18(19)30-21/h6-9,11-12,15H,2-5,10H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTUAGBQQPHNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological properties. The structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFNOS |
| Molecular Weight | 358.39 g/mol |
| CAS Number | 1105188-28-0 |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction. Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Protein Binding : The compound binds to proteins involved in cell signaling pathways, particularly those associated with cancer progression.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes that are critical for tumor growth and survival.
- Fluorescent Properties : Its structural features allow it to act as a fluorescent probe, facilitating imaging studies in biological systems.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the efficacy of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF7 and MDA-MB-231) at concentrations above 10 µM. Flow cytometry analysis revealed increased early and late apoptotic cells after treatment.
- Another study highlighted its effectiveness against non-small cell lung cancer (NSCLC) cells, showing IC50 values in the low micromolar range.
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In Vivo Studies :
- Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzo[d]thiazole derivatives:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Yes | Induces apoptosis via mitochondrial pathways |
| 2-(benzo[d]thiazol-2-yl)-1,4-phenylenediacrylate | Moderate | Fluorescent probe for imaging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
